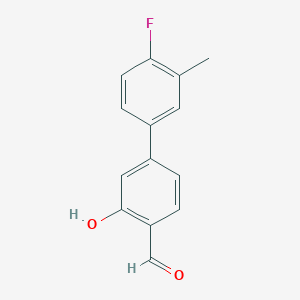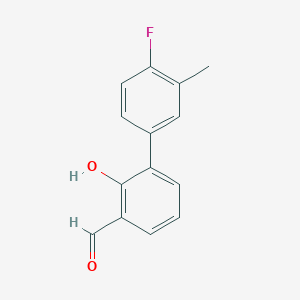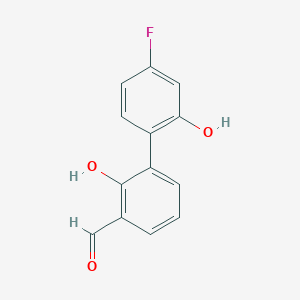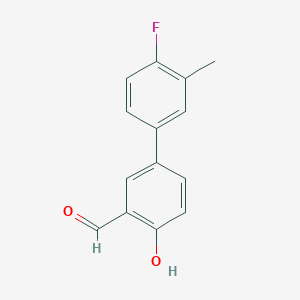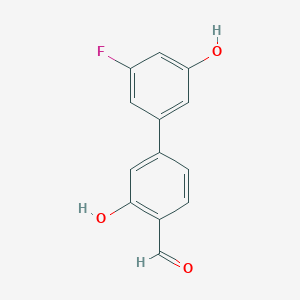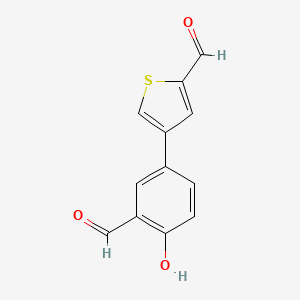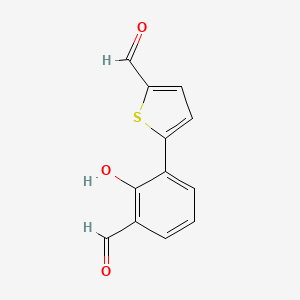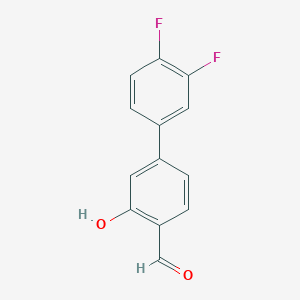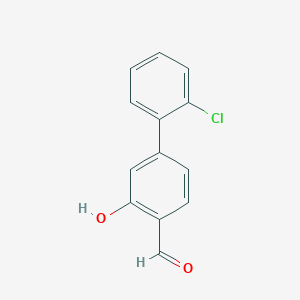
5-(2-Chlorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)-2-formylphenol, 95% (5-CPF-95) is a synthetic compound that has been used in a wide range of scientific research applications. It is a type of phenol derivative, which is a class of organic compounds that are characterized by a hydroxyl group attached to an aromatic hydrocarbon group. 5-CPF-95 has been used as a reagent in organic synthesis, as a chromogenic substrate for the detection of enzymes, and as a ligand for the binding of proteins and other molecules.
Applications De Recherche Scientifique
5-(2-Chlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a chromogenic substrate for the detection of enzymes, and as a ligand for the binding of proteins and other molecules. It has also been used in the study of the structure and function of proteins, in the study of the biochemistry of cells, and in the study of the biochemical pathways of certain diseases.
Mécanisme D'action
The mechanism of action of 5-(2-Chlorophenyl)-2-formylphenol, 95% is not fully understood. It is believed that the compound binds to certain proteins, enzymes, and other molecules, resulting in a change in their structure and function. This binding can result in the inhibition or activation of certain biochemical pathways, which can lead to changes in the biochemical and physiological processes of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chlorophenyl)-2-formylphenol, 95% are not fully understood. The compound has been shown to inhibit the activity of certain enzymes, and it has been shown to bind to certain proteins and other molecules. This binding can result in changes in the biochemical and physiological processes of cells. For example, 5-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids, which can lead to changes in the levels of these molecules in cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Chlorophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic and has low volatility, making it suitable for use in a wide range of laboratory conditions. However, the compound has several limitations. It is not very soluble in water, and it can be difficult to purify. Additionally, it can be difficult to control the concentration of the compound in a solution, as it is not very soluble in water.
Orientations Futures
There are several potential future directions for the use of 5-(2-Chlorophenyl)-2-formylphenol, 95% in scientific research. The compound could be used to study the biochemical pathways of certain diseases, such as cancer and diabetes, as well as to study the structure and function of proteins. Additionally, the compound could be used to develop new drugs and therapies for these diseases. Additionally, 5-(2-Chlorophenyl)-2-formylphenol, 95% could be used to develop new methods of detecting and diagnosing diseases, as well as to develop new methods of drug delivery. Finally, the compound could be used to develop new methods of organic synthesis.
Méthodes De Synthèse
5-(2-Chlorophenyl)-2-formylphenol, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 2-chlorophenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 2-chloro-5-formylphenol, which is then further reacted with a base, such as sodium hydroxide or potassium hydroxide, to produce 5-(2-Chlorophenyl)-2-formylphenol, 95%. The reaction is typically carried out at temperatures ranging from 25-50°C and is usually completed within 1-2 hours.
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-6-10(8-15)13(16)7-9/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQGSNNOVSQBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685118 |
Source


|
| Record name | 2'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-2-formylphenol | |
CAS RN |
1261930-26-0 |
Source


|
| Record name | 2'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



